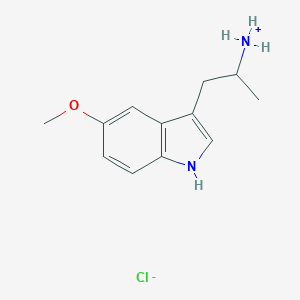

5-Methoxy-alpha-methyltryptamine hydrochloride

説明

5-Methoxy-alpha-methyltryptamine hydrochloride (5-MeO-AMT HCl) is a synthetic tryptamine derivative characterized by a methoxy group at the 5-position of the indole ring and an alpha-methyl substitution on the ethylamine side chain. Its molecular formula is inferred as C₁₂H₁₇N₂O·HCl (molecular weight ~254.7 g/mol based on structural analogs) . This compound is noted for its long duration of action (12–18 hours at oral doses of 2.5–4.5 mg) and metabolism via cytochrome P450 enzymes . It is primarily used in research and forensic applications due to its structural and pharmacological similarities to other psychoactive tryptamines .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-alpha-methyltryptamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with indole, which is then subjected to a series of chemical reactions to introduce the methoxy and alpha-methyl groups.

Methoxylation: The indole is methoxylated using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Alpha-Methylation: The methoxylated indole is then subjected to alpha-methylation using a methylating agent such as methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA).

Amine Introduction: The resulting compound is then reacted with an amine donor to introduce the amine group, forming 5-Methoxy-alpha-methyltryptamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

5-Methoxy-alpha-methyltryptamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

Oxidation Products: Oxidized derivatives such as aldehydes or ketones.

Reduction Products: Reduced derivatives such as alcohols or amines.

Substitution Products: Halogenated derivatives or other substituted compounds.

科学的研究の応用

Chemical Properties and Mechanism of Action

5-MeO-AMT is characterized by its potent agonistic activity at serotonin receptors, notably the 5-HT2A receptor. It exhibits a high binding affinity, with an EC50 value ranging from 2 to 8.4 nM, making it one of the most potent tryptamines assessed in vitro . The compound's interaction with the serotonin system is believed to underlie its hallucinogenic effects, which include alterations in mood and perception.

Head-Twitch Response Studies

Research has demonstrated that 5-MeO-AMT induces a head-twitch response (HTR) in rodent models, which serves as a behavioral indicator of 5-HT2A receptor activation. In a study involving mice, acute administration of 5-MeO-AMT resulted in significant HTR, while repeated doses led to tolerance . This suggests that while the compound activates serotonin receptors, its potential for abuse may be limited due to the development of tolerance.

Neurobiological Effects

Studies have indicated that 5-MeO-AMT affects various neurobiological pathways. It has been shown to increase mRNA levels of 5-HT2A receptors in the prefrontal cortex, indicating a complex interaction with serotonergic signaling pathways . Additionally, it influences protein kinase C gamma (PKC-γ) phosphorylation and extracellular signal-regulated kinases (ERK1/2), which are crucial for cellular signaling related to mood and cognition .

Potential Therapeutic Applications

Despite its classification as a psychoactive substance with potential for abuse, preliminary research suggests possible therapeutic applications:

- Mental Health Treatment : There is ongoing exploration into the use of 5-MeO-AMT for treating conditions such as depression and anxiety disorders. Its serotonergic activity may offer benefits similar to other psychedelics that have shown promise in clinical settings.

- Psychedelic Research : As part of a broader investigation into psychedelics' effects on mental health, 5-MeO-AMT could provide insights into the mechanisms underlying altered states of consciousness and their therapeutic potentials .

Adverse Effects and Toxicity

While research into 5-MeO-AMT's therapeutic potential continues, there are documented cases of adverse effects associated with its use. For instance, reports have highlighted instances of rhabdomyolysis linked to the ingestion of related compounds like 5-MeO-DIPT, suggesting that similar risks may be present with 5-MeO-AMT due to its psychoactive nature and potential for inducing hyperactivity or serotonin syndrome .

作用機序

The mechanism of action of 5-Methoxy-alpha-methyltryptamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and changes in sensory perception, mood, and cognition .

類似化合物との比較

The following table and analysis compare 5-MeO-AMT HCl with structurally and pharmacologically related tryptamine derivatives.

Table 1: Comparative Data for 5-MeO-AMT HCl and Analogs

Structural and Functional Analysis

Substituent Effects on Pharmacokinetics: The α-methyl group in 5-MeO-AMT HCl likely inhibits monoamine oxidase (MAO) metabolism, extending its half-life compared to non-methylated analogs like 5-methoxytryptamine HCl . Fluorine substitution (e.g., 5-fluoro-α-methyltryptamine HCl) enhances binding affinity to serotonin receptors due to its electronegativity, though this may increase toxicity risks . N,N-dimethylation (e.g., 5-methoxy-N,N-dimethyltryptamine HCl) increases lipophilicity, improving blood-brain barrier penetration and hallucinogenic potency .

In contrast, 5-MeO-AMT HCl’s prolonged duration and psychoactivity limit its therapeutic use, though it remains valuable for studying serotonin receptor dynamics .

Metabolic Pathways :

- Most 5-substituted tryptamines, including 5-MeO-AMT HCl, are metabolized by CYP450 enzymes, with variations in metabolic stability depending on substituents .

- Bulky groups (e.g., benzyloxy in 5-benzyloxytryptamine HCl) may hinder enzymatic degradation, though this is offset by reduced receptor interaction .

生物活性

5-Methoxy-alpha-methyltryptamine hydrochloride, commonly referred to as 5-MeO-AMT, is a synthetic compound belonging to the tryptamine family. It has garnered attention for its psychedelic properties and interactions with serotonin receptors. This article delves into the biological activity of 5-MeO-AMT, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C₁₁H₁₅N₃O

- Molar Mass : 204.27 g/mol

- Melting Point : 216-218 °C

- Solubility : Soluble in ethanol

5-MeO-AMT primarily acts as a non-selective agonist for serotonin receptors, particularly the 5-HT2A receptor , which is closely associated with its hallucinogenic effects. The presence of a methoxy group in its structure enhances its affinity for these receptors, contributing to its psychoactive properties.

Key Receptor Interactions

| Receptor Type | Binding Affinity (EC50) | Effect |

|---|---|---|

| 5-HT2A | 2 - 8.4 nM | Agonist |

| 5-HT2B | 4 nM | Agonist |

| Monoamine Transporters | >1000 nM (weak) | Inhibitory activity |

Research indicates that while 5-MeO-AMT effectively activates the 5-HT2A receptor, it shows weak activity as a monoamine releasing agent and reuptake inhibitor, suggesting that its primary effects are mediated through serotonergic signaling pathways rather than through direct monoamine modulation .

Head-Twitch Response (HTR)

The head-twitch response is a behavioral correlate used to assess the agonistic activity of compounds at the 5-HT2A receptor. In studies involving mice:

- Acute Administration : Doses (0.3 to 10 mg/kg) induced significant HTR.

- Repeated Administration : Tolerance developed over time, indicating potential desensitization of the receptor system .

Psychopharmacological Effects

Users of 5-MeO-AMT have reported various effects including:

- Increased energy

- Enhanced mood

- Visual distortions

These subjective experiences are consistent with the activation of serotonergic pathways in the brain .

Research Findings Summary

Recent studies have focused on elucidating the signaling pathways activated by 5-MeO-AMT:

- Serotonin Receptor Activation : Confirmed that activation leads to increased phosphorylation of key proteins such as PKC-γ and ERK1/2 in the prefrontal cortex .

- Behavioral Assessments : Investigated locomotor sensitization and conditioned place preference, concluding that while acute effects were notable, there was low potential for abuse due to rapid tolerance development .

特性

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12;/h3-4,6-8,14H,5,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGUIGSAWNQBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1137-04-8 (Parent) | |

| Record name | Indole, 5-methoxy-3-(2-aminopropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034736044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34736-04-4, 64552-19-8 | |

| Record name | Indole, 5-methoxy-3-(2-aminopropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034736044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 5-methoxy-alpha-methyl-, monohydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064552198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34736-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。